molecular formula C7H5BrN2O B1525321 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1190322-34-9

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No. B1525321
M. Wt: 213.03 g/mol
InChI Key: GNTQPPBIADGQIT-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a derivative of 1H-pyrrolo[2,3-b]pyridine . This class of compounds has been found to have potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . Therefore, they represent an attractive strategy for cancer therapy .

Scientific Research Applications

Bromination of Nitrogen Heterocyclic Compounds

The bromination of nitrogen heterocyclic compounds like pyrrolo[1, 2-a]pyrazine results in derivatives such as 1,3-dibromo and 1-bromo derivatives. This is in line with predictions from frontier-electron density calculations. The nuclear magnetic resonance (NMR) spectra of these compounds have been analyzed in detail (Paudler & Dunham, 1965).

Enantioselective Bromoaminocyclization

A catalytic asymmetric bromocyclization of trisubstituted olefinic amides using a mannitol-derived cyclic selenium catalyst and N-bromophthalimide has been developed. This results in enantioenriched pyrrolidine products containing two stereogenic centers, which can undergo rearrangement to yield 2,3-disubstituted piperidines (Chen, Tan, & Yeung, 2013).

Hyperbranched Polyelectrolytes

3,5-Bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide have been used to produce new hyperbranched polyelectrolytes. These polyelectrolytes have been studied for their structures and properties, contributing to the field of materials science (Monmoton et al., 2008).

Bromine-Metal Interchange in Pyrroles

The bromine-metal interchange from 3-bromo compounds has been used to react with various electrophilic reagents, providing a method for synthesizing 3-substituted pyrroles. This process has applications in the synthesis of natural products like Verucarin E (Muchowski & Naef, 1984).

Catalytic Pyrrole Synthesis

An iridium-catalyzed pyrrole synthesis has been introduced, where secondary alcohols and amino alcohols are linked via the formation of C–N and C–C bonds, deoxygenating in the process. This environmentally sustainable method allows for the use of alcohols derived from renewable resources (Michlik & Kempe, 2013).

Suzuki Cross-Coupling Reaction for Pyridine Derivatives

A palladium-catalyzed Suzuki cross-coupling reaction has been used to synthesize novel pyridine derivatives. These derivatives have potential applications in pharmaceuticals and materials science due to their diverse biological activities (Ahmad et al., 2017).

Future Directions

The development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs has promising prospects . These compounds could be beneficial for cancer therapy, given their potent activities against FGFRs .

properties

IUPAC Name

3-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-3-10-7-6(4)5(11)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTQPPBIADGQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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